molecular formula C10H13NO2 B13008897 (S)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide

(S)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide

Katalognummer: B13008897
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: RAPXOLIRIJRICD-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide is a chiral compound with a hydroxyl group and a phenylacetamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide typically involves the reaction of N,N-dimethylacetamide with a phenyl group and a hydroxyl group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an amine derivative.

Wissenschaftliche Forschungsanwendungen

(S)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of (S)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (S)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide include:

    2-Hydroxy-N,N-dimethylacetamide: Lacks the phenyl group.

    N,N-Dimethyl-2-phenylacetamide: Lacks the hydroxyl group.

    2-Hydroxy-2-phenylacetamide: Lacks the dimethyl groups.

Uniqueness

The uniqueness of this compound lies in its chiral nature and the presence of both hydroxyl and phenylacetamide groups. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

(2S)-2-hydroxy-N,N-dimethyl-2-phenylacetamide

InChI

InChI=1S/C10H13NO2/c1-11(2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3/t9-/m0/s1

InChI-Schlüssel

RAPXOLIRIJRICD-VIFPVBQESA-N

Isomerische SMILES

CN(C)C(=O)[C@H](C1=CC=CC=C1)O

Kanonische SMILES

CN(C)C(=O)C(C1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.